[4-(ETHYLSULFONYL)PIPERAZINO](3-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Overview
Description
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(ethylsulfonyl)piperazine] is a complex organic compound that features a pyrazole ring substituted with methyl and dicarbonyl groups, and two piperazine rings substituted with ethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(ethylsulfonyl)piperazine] typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Substitution Reactions: The methyl and dicarbonyl groups are introduced through substitution reactions, often using reagents like methyl iodide and acyl chlorides.
Formation of Piperazine Rings: The piperazine rings are synthesized from ethylenediamine and dihaloalkanes.
Sulfonylation: The ethylsulfonyl groups are introduced through sulfonylation reactions using reagents like ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(ethylsulfonyl)piperazine] undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazines and pyrazoles.
Scientific Research Applications
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(ethylsulfonyl)piperazine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Industry: The compound is used in the development of new industrial catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(ethylsulfonyl)piperazine] involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
- 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-4-methyl-
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(ethylsulfonyl)piperazine] is unique due to its combination of pyrazole and piperazine rings, as well as its specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(4-ethylsulfonylpiperazine-1-carbonyl)-2-methylpyrazol-3-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O6S2/c1-4-31(27,28)23-10-6-21(7-11-23)17(25)15-14-16(20(3)19-15)18(26)22-8-12-24(13-9-22)32(29,30)5-2/h14H,4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLGBFCCWBNSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C(=O)N3CCN(CC3)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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